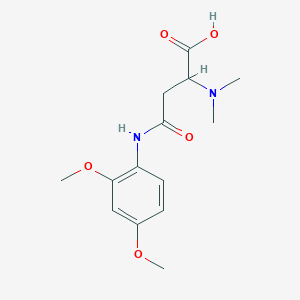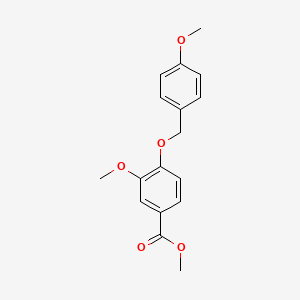
Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate” is a chemical compound with the CAS Number: 1354549-24-8 . It has a molecular weight of 302.33 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 41 bonds, including 23 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 3 aromatic ethers .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .Applications De Recherche Scientifique
1. Esterification and Transesterification Processes
Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate has been studied in the context of lipase-catalyzed esterification and transesterification reactions. For instance, Vosmann et al. (2008) explored the formation of long-chain alkyl benzoates, including oleyl 4-hydroxy-3-methoxybenzoate, by transesterifying short-chain alkyl benzoates with fatty alcohols. They found that immobilized lipase from Candida antarctica demonstrated higher activity for transesterification of various methyl (hydroxy)benzoates with long-chain alcohols than for corresponding esterification reactions (Vosmann, Wiege, Weitkamp, & Weber, 2008).
2. Synthesis in Organic Chemistry
The compound has been utilized as an intermediate in the synthesis of natural products with biological activities. Lou Hong-xiang (2012) synthesized methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a key intermediate for the total synthesis of bisbibenzyls, by condensing methyl 4-bromobenzoate and iso-vanilline (Lou Hong-xiang, 2012).
3. Photochemical Reactions
Methyl benzoates, including methyl p-methoxybenzoate, undergo photochemical reactions such as hydrogen abstraction and cycloaddition with olefins, as studied by Cantrell (1973). These reactions are believed to occur via excited singlet states of the esters (Cantrell, 1973).
4. Mesomorphic Behavior in Liquid Crystals
The mesomorphic behavior of derivatives of this compound has been explored in liquid crystal research. For example, Kuboshita, Matsunaga, and Matsuzaki (1991) prepared a series of 1,2-phenylene bis[4-(4-alkoxybenzylideneamino)benzoates and observed that the methoxy and ethoxy derivatives display classical nematic phases (Kuboshita, Matsunaga, & Matsuzaki, 1991).
5. Photostabilization and Quenching of Singlet Molecular Oxygen
Methyl 2-methoxybenzoate, a related compound, has been studied for its role in the generation and quenching of singlet molecular oxygen, a process relevant in photostabilization. Soltermann et al. (1995) found that these compounds are effective scavengers of singlet molecular oxygen under certain conditions (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).
6. Use in Pharmaceutical Intermediates and Organic Syntheses
Methyl 4-methoxybenzoate, a closely related compound, is used in pharmaceutical intermediates and various organic syntheses. Popovski, Mladenovska, and Panovska (2010) discussed its use as a pharmaceutical intermediate and its application in the flavor and perfume industry due to its sweet herbal anis aroma (Popovski, Mladenovska, & Panovska, 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
The primary targets of Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate are currently unknown
Mode of Action
It is known that compounds with similar structures can interact with their targets through weak c–h···π interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors affect the action of this compound is currently unavailable .
Propriétés
IUPAC Name |
methyl 3-methoxy-4-[(4-methoxyphenyl)methoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-19-14-7-4-12(5-8-14)11-22-15-9-6-13(17(18)21-3)10-16(15)20-2/h4-10H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNDZPMVGRXZQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2413510.png)
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2413512.png)
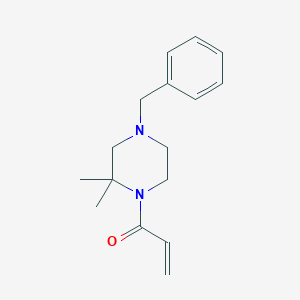
![Pyrrolo[1,2-a]quinolin-6-amine](/img/structure/B2413515.png)
![Ethyl 4-oxo-5-[(2-phenylacetyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2413516.png)
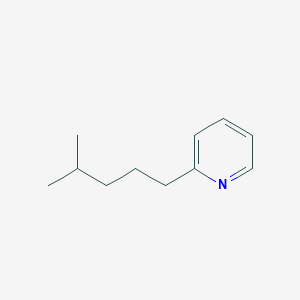



![[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-formylbenzoate](/img/structure/B2413524.png)

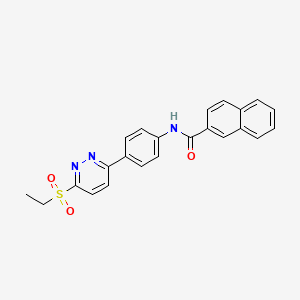
![(3r,5r,7r)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)adamantane-1-carboxamide](/img/structure/B2413529.png)
